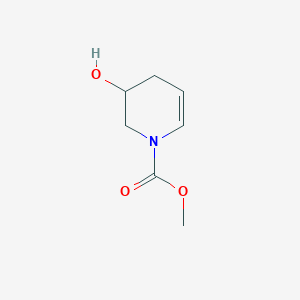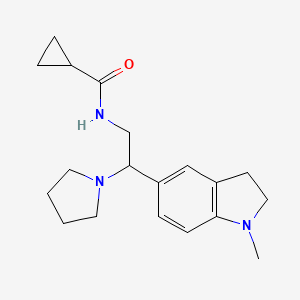
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 It is a derivative of tetrahydropyridine, a heterocyclic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyridine derivative with a methylating agent in the presence of a base. The reaction conditions often include solvents such as dimethylformamide (DMF) and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different tetrahydropyridine derivatives .
科学研究应用
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
作用机制
The mechanism of action of Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may exert its effects by modulating enzyme activities or interacting with cellular receptors. The exact molecular targets and pathways are still under investigation, but it is believed to influence neurotransmitter systems and cellular signaling pathways .
相似化合物的比较
Similar Compounds
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): A well-known neurotoxin used in research to model Parkinson’s disease.
Methyl 1,2,3,6-tetrahydropyridine-3-carboxylate: Another derivative with similar structural features.
Uniqueness
Methyl 3-hydroxy-1,2,3,4-tetrahydropyridine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its hydroxyl and carboxylate groups make it a versatile intermediate in organic synthesis and a compound of interest in medicinal chemistry .
属性
IUPAC Name |
methyl 3-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-3-6(9)5-8/h2,4,6,9H,3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHEZJHQZPXGAGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CC(CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)
![N-[3-(methylcarbamoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2516604.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2516606.png)



![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-oxo-4-phenylbutanamide](/img/structure/B2516615.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2516616.png)
![4-[(1-Cyclobutylaziridin-2-yl)methoxy]-2-methyl-1,3-benzoxazole](/img/structure/B2516617.png)
![2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2516619.png)


![N-benzyl-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2516623.png)

